2-(2-fluorophenoxy)-N-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)propanamide
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Overview
Description
2-(2-fluorophenoxy)-N-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)propanamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)propanamide typically involves multiple steps, starting from commercially available starting materials. A common synthetic route might include:
Formation of the pyridazinone core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters.
Introduction of the p-tolyl group: This step might involve a Friedel-Crafts acylation or alkylation reaction.
Attachment of the 2-fluorophenoxy group: This can be done through nucleophilic aromatic substitution reactions.
Formation of the propanamide moiety: This step might involve amidation reactions using appropriate amines and acid chlorides or anhydrides.
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This might include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives, potentially altering the biological activity of the compound.
Reduction: Reduction reactions can modify the functional groups, such as reducing ketones to alcohols.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide, or hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.
Substitution reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction might produce alcohols or amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, such as anti-inflammatory, anticancer, or antimicrobial agents.
Industry: Use in the development of new materials or as intermediates in chemical manufacturing.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)propanamide would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to the desired biological effect. The molecular targets and pathways involved would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-fluorophenoxy)-N-(2-(6-oxo-3-phenylpyridazin-1(6H)-yl)ethyl)propanamide
- 2-(2-fluorophenoxy)-N-(2-(6-oxo-3-(m-tolyl)pyridazin-1(6H)-yl)ethyl)propanamide
- 2-(2-fluorophenoxy)-N-(2-(6-oxo-3-(o-tolyl)pyridazin-1(6H)-yl)ethyl)propanamide
Uniqueness
The uniqueness of 2-(2-fluorophenoxy)-N-(2-(6-oxo-3-(p-tolyl)pyridazin-1(6H)-yl)ethyl)propanamide lies in its specific substitution pattern, which can influence its biological activity, selectivity, and pharmacokinetic properties. Comparing it with similar compounds can help identify structure-activity relationships and optimize its properties for specific applications.
Properties
IUPAC Name |
2-(2-fluorophenoxy)-N-[2-[3-(4-methylphenyl)-6-oxopyridazin-1-yl]ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22FN3O3/c1-15-7-9-17(10-8-15)19-11-12-21(27)26(25-19)14-13-24-22(28)16(2)29-20-6-4-3-5-18(20)23/h3-12,16H,13-14H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YUVVNXOYPIDUPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(=O)C=C2)CCNC(=O)C(C)OC3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22FN3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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